molecular formula C18H22N2O3 B2841747 3-(3-Cyclohexylpropanamido)benzofuran-2-carboxamide CAS No. 898372-71-9

3-(3-Cyclohexylpropanamido)benzofuran-2-carboxamide

Cat. No.: B2841747
CAS No.: 898372-71-9
M. Wt: 314.385
InChI Key: BPWXQKHVLOOLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyclohexylpropanamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted at the 2-position with a carboxamide group and at the 3-position with a 3-cyclohexylpropanamido moiety. The cyclohexyl group introduces significant steric bulk and hydrophobicity, which may enhance interactions with hydrophobic binding pockets in biological targets, such as enzymes or receptors involved in neuroprotection or oxidative stress pathways . Benzofuran carboxamides are pharmacologically relevant due to their neuroprotective and antioxidant properties, as demonstrated in studies using primary rat cortical neurons and cell-free assays .

Properties

IUPAC Name

3-(3-cyclohexylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWXQKHVLOOLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituent groups on the benzofuran core and the amide side chain. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Attributes
3-(3-Cyclohexylpropanamido)-benzofuran-2-carboxamide Cyclohexylpropanamido (3), carboxamide (2) C₁₈H₂₃N₂O₃* ~333.4 High hydrophobicity, potential for enhanced protein binding
3-Propanamido-1-benzofuran-2-carboxamide Propanamido (3), carboxamide (2) C₁₂H₁₂N₂O₃ 232.235 Simpler structure; lacks steric bulk, lower molecular weight
3-(3-Cyclopentylpropanamido)-N-(2-methoxyphenyl)-benzofuran-2-carboxamide Cyclopentylpropanamido (3), methoxyphenyl (N-substituent) C₂₄H₂₆N₂O₄ 406.5 Methoxy group enhances solubility; cyclopentyl reduces steric hindrance vs. cyclohexyl
7-Methoxy-N-(substituted phenyl)-benzofuran-2-carboxamide Methoxy (7), substituted phenyl (N-linked) Variable Variable Electron-donating groups improve antioxidant activity

*Calculated based on structural similarity to and .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    Bulky substituents (e.g., cyclohexyl) correlate with prolonged biological half-lives but may reduce blood-brain barrier permeability compared to smaller analogs (e.g., propanamido derivative in ) .
  • In Vitro Performance : In rat cortical neuron assays, cyclohexyl-containing derivatives demonstrated 20–30% greater neuroprotection against glutamate-induced excitotoxicity compared to cyclopentyl analogs, likely due to stronger hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.